Potassium cyclopentoxymethyltrifluoroborate
Overview
Description
Scientific Research Applications
Potassium cyclopentoxymethyltrifluoroborate has a wide range of applications in scientific research:
Future Directions
Biochemical Analysis
Biochemical Properties
Potassium cyclopentoxymethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s unique structure allows it to form stable complexes with proteins, aiding in the identification and characterization of protein interactions . Additionally, this compound can act as a catalyst in certain biochemical reactions, enhancing reaction rates and efficiency .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses and functions . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have also indicated that this compound can have sustained effects on cellular function, influencing cell signaling pathways and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become more pronounced . Toxicity studies have shown that high doses of this compound can lead to cellular damage and other adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells . Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in specific metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by transporter proteins that recognize its structure . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s cellular distribution and its overall biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s biochemical activity, as they determine its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Potassium cyclopentoxymethyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentoxymethylboronic acid with potassium fluoride and boron trifluoride etherate . The reaction typically occurs under mild conditions, making it an efficient process for laboratory synthesis. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Potassium cyclopentoxymethyltrifluoroborate is known for its reactivity in various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides.
Oxidation Reactions: The compound can participate in oxidation reactions, often leading to the formation of boronic acids or esters.
Mechanism of Action
The mechanism of action of potassium cyclopentoxymethyltrifluoroborate primarily involves its role as a boron source in chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, transferring the organic group from boron to palladium . This process facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Potassium cyclopentoxymethyltrifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium methyltrifluoroborate: Known for its use in forming simpler carbon-carbon bonds.
Potassium vinyltrifluoroborate: Utilized in the synthesis of vinyl-containing compounds.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organotrifluoroborates in chemical research .
Properties
IUPAC Name |
potassium;cyclopentyloxymethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWCYBUQMUUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673559 | |
Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027642-31-4 | |
Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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